molecular formula C8H10N2O3S B3095613 Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate CAS No. 126781-71-3

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

Cat. No. B3095613
M. Wt: 214.24 g/mol
InChI Key: VMEOHTIMQFJSTA-UHFFFAOYSA-N
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Patent
US04954489

Procedure details

Methyl-4-chloroacetoacetate (11.54ml), N-acetylthiourea (11.8g) and 4A molecular sieves (10g) were stirred in dry, distilled dimethylformamide (DMF) (50ml) at 50° C., for 23h. After this time the reaction appeared complete by t.1.c. The mixture was cooled and filtered through a dicalite pad. The residue was washed with DMF and tetrahydrofuran and the resultant filtrates diluted with water. This solution was washed five times with ethyl acetate; the organic washes were combined, dried, filtered and evaporated to give a yellow oil. This was triturated under water whereupon a white precipitate formed. This was cooled to complete and the resultant solid filtered off, washed with cold water and dried to give the desired product (14.63g) as a white crystalline solid, m.p. 122°-123° C. (from ethyl acetate-hexane); υ max (nujol) 3175 (w), 1740, 1655, 1560 and 1543cm-1 ; δ[(CD3)2SO, 60MHz]2.1 (3H, s). 3.6 (3H. s). 3.7 (2 H. s). and 6.9 (1H. s). (Found: C, 44.9; H, 4.7; N, 13.4; S, 15.3. C8H10N2O3S requires: C, 44.9; H, 4.7; N, 13.1; S, 15.0%). The mother liquors were concentrated to low volume and cooled to yield a second crop of the desired material (2.54g) which was slightly less pure by NMR.
Quantity
11.54 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 10g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[CH2:4][C:5]([CH2:7]Cl)=O.[C:10]([NH:13][C:14]([NH2:16])=[S:15])(=[O:12])[CH3:11]>>[C:10]([NH:13][C:14]1[S:15][CH:7]=[C:5]([CH2:4][C:3]([O:2][CH3:1])=[O:9])[N:16]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
11.54 mL
Type
reactant
Smiles
COC(CC(=O)CCl)=O
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)NC(=S)N
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 10g )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in dry
DISTILLATION
Type
DISTILLATION
Details
distilled dimethylformamide (DMF) (50ml) at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a dicalite pad
WASH
Type
WASH
Details
The residue was washed with DMF and tetrahydrofuran
ADDITION
Type
ADDITION
Details
the resultant filtrates diluted with water
WASH
Type
WASH
Details
This solution was washed five times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This was triturated under water whereupon a white precipitate
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
This was cooled
FILTRATION
Type
FILTRATION
Details
the resultant solid filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(N1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.